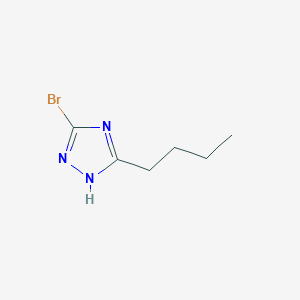

5-Bromo-3-butyl-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

3-bromo-5-butyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C6H10BrN3/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H,8,9,10) |

InChI Key |

XTDJAXNDLFIDQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=NN1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a plausible and efficient synthetic pathway for 5-Bromo-3-butyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the 3-butyl-1H-1,2,4-triazole precursor, followed by a regioselective bromination to yield the final product. This guide delves into the mechanistic underpinnings of each reaction, providing detailed, step-by-step experimental protocols. The content is structured to offer not just a procedural outline, but also a deeper understanding of the chemical principles governing the synthesis, thereby empowering researchers to adapt and optimize the methodology for their specific applications.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of various substituents onto the triazole ring allows for the fine-tuning of a compound's pharmacological profile. The target molecule of this guide, 5-Bromo-3-butyl-1H-1,2,4-triazole, incorporates a butyl group, which can enhance lipophilicity and potentially improve cell membrane permeability, and a bromine atom, a versatile functional group that can serve as a handle for further synthetic transformations or contribute to the molecule's biological activity through halogen bonding.

This guide outlines a logical and experimentally sound approach to the synthesis of this target molecule, designed to be accessible and informative for researchers and professionals in the field of drug discovery and development.

Overall Synthetic Strategy

The synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole is strategically divided into two key transformations:

-

Step 1: Synthesis of 3-Butyl-1H-1,2,4-triazole. This initial step focuses on the construction of the core 1,2,4-triazole ring bearing the butyl substituent at the 3-position.

-

Step 2: Regioselective Bromination. The second step involves the introduction of a bromine atom onto the 5-position of the pre-formed 3-butyl-1H-1,2,4-triazole ring.

This two-step approach allows for a controlled and efficient synthesis, with opportunities for purification and characterization of the intermediate compound.

Figure 1: Overall synthetic workflow for 5-Bromo-3-butyl-1H-1,2,4-triazole.

Step 1: Synthesis of 3-Butyl-1H-1,2,4-triazole

The construction of the 3-butyl-1H-1,2,4-triazole core is achieved through the condensation reaction between valeronitrile and formohydrazide. This method is a variation of the well-established Pellizzari reaction for the synthesis of 1,2,4-triazoles.[1]

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen of formohydrazide on the electrophilic carbon of the nitrile group in valeronitrile. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic 1,2,4-triazole ring. The use of a base can facilitate the reaction by deprotonating the hydrazine, increasing its nucleophilicity.

Experimental Protocol: Synthesis of Formohydrazide

Formohydrazide can be prepared by the direct condensation of formic acid with hydrazine hydrate.[2]

Materials:

-

Formic acid

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate.

-

While stirring, slowly add an equimolar amount of formic acid to the flask. The reaction is exothermic.

-

Continue stirring the mixture at room temperature for 2-4 hours.

-

The product can be isolated by removing water under reduced pressure.

-

The crude formohydrazide can be purified by recrystallization from hot ethanol.[2]

Experimental Protocol: Synthesis of 3-Butyl-1H-1,2,4-triazole

Materials:

-

Valeronitrile

-

Formohydrazide

-

Sodium methoxide (or other suitable base)

-

Methanol (or other suitable high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve valeronitrile and an equimolar amount of formohydrazide in methanol.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Regioselective Bromination of 3-Butyl-1H-1,2,4-triazole

The final step in the synthesis is the selective bromination of the 3-butyl-1H-1,2,4-triazole intermediate at the 5-position. N-Bromosuccinimide (NBS) is a convenient and effective reagent for this electrophilic aromatic substitution.

Mechanism and Regioselectivity

The 1,2,4-triazole ring is an electron-deficient aromatic system. However, the nitrogen atoms can be protonated or coordinate to a Lewis acid, which further deactivates the ring towards electrophilic substitution. The alkyl group at the 3-position is a weak electron-donating group, which can slightly activate the ring.

The regioselectivity of the bromination is directed to the C-5 position. This can be explained by considering the stability of the Wheland intermediate (the sigma complex). The positive charge in the intermediate formed by attack at C-5 can be delocalized over two nitrogen atoms, which is a more stable arrangement compared to the intermediate formed by attack at other positions. Furthermore, studies on the metalation of 1-substituted-1H-1,2,4-triazoles have shown that lithiation occurs exclusively at the C-5 position, indicating its higher reactivity towards electrophiles.[3]

Figure 2: Proposed mechanism for the regioselective bromination at the C-5 position.

Experimental Protocol: Synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole

Materials:

-

3-Butyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

Procedure:

-

In a round-bottom flask protected from light, dissolve 3-butyl-1H-1,2,4-triazole in acetonitrile.

-

Add one equivalent of N-Bromosuccinimide (NBS) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Bromo-3-butyl-1H-1,2,4-triazole.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1a | Synthesis of Formohydrazide | Formic acid, Hydrazine hydrate | None | Room Temp. | High |

| 1b | Synthesis of 3-Butyl-1H-1,2,4-triazole | Valeronitrile, Formohydrazide, NaOMe | Methanol | Reflux | Moderate to Good |

| 2 | Bromination | 3-Butyl-1H-1,2,4-triazole, NBS | Acetonitrile | Room Temp. | Good |

Conclusion

This technical guide has detailed a robust and logical two-step synthetic pathway for the preparation of 5-Bromo-3-butyl-1H-1,2,4-triazole. The synthesis of the 3-butyl-1H-1,2,4-triazole precursor via a condensation reaction, followed by a regioselective bromination at the 5-position using N-Bromosuccinimide, represents an efficient and accessible route for researchers in the field. The provided experimental protocols, along with the mechanistic rationale, offer a solid foundation for the successful synthesis and further exploration of this and related 1,2,4-triazole derivatives in the context of drug discovery and development.

References

-

Anderson, K. D., et al. (1990). Triazole phosphonates. Electrophilic substitution of 1-substituted-1H-1,2,4-triazoles via lithiated triazole intermediates. The Journal of Organic Chemistry, 55(23), 5464-5469. [Link][3]

-

Kaur, P., et al. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 5(4), 244-256. [Link][1]

Sources

In-Depth Technical Guide: 5-Bromo-3-butyl-1H-1,2,4-triazole (CAS 2710604-87-6)

Executive Summary

5-Bromo-3-butyl-1H-1,2,4-triazole is a highly versatile halogenated nitrogen heterocycle serving as a critical building block in medicinal chemistry, agrochemical development, and materials science. The presence of the 1,2,4-triazole core provides unique hydrogen-bonding capabilities and metabolic stability, while the C5-bromo substituent acts as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions. This technical whitepaper details its structural properties, synthesis methodologies, and downstream applications for drug development professionals.

Chemical Identity & Structural Analysis

The compound is defined by a 5-membered aromatic triazole ring substituted with a butyl aliphatic chain at the C3 position and a bromine atom at the C5 position[1].

Quantitative Chemical Data

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value |

| Chemical Name | 5-Bromo-3-butyl-1H-1,2,4-triazole |

| CAS Number | 2710604-87-6 |

| Molecular Formula | C6H10BrN3 |

| Molecular Weight | 204.07 g/mol |

| SMILES | CCCCC1=NNC(Br)=N1 |

| Appearance | Solid (Typical for brominated triazoles) |

Tautomerism and Electronic Distribution

1,2,4-Triazoles exhibit annular tautomerism, rapidly interconverting between the 1H, 2H, and 4H forms in solution. The position of the equilibrium is heavily influenced by the electronic nature of the substituents. The electron-donating inductive effect of the C3-butyl group and the electron-withdrawing inductive effect of the C5-bromo group create a distinct dipole across the ring. This generally favors the 1H-tautomer to minimize steric repulsion and stabilize the N-H bond through solvent interactions, a critical factor when designing pharmacophores that rely on directional hydrogen bonding.

Synthesis Methodology: Sandmeyer-Type Bromination

The most robust and scalable method for synthesizing 5-bromo-1,2,4-triazoles is the Sandmeyer-type diazotization-bromination of the corresponding 5-amino precursor[2]. This protocol transforms 3-butyl-1H-1,2,4-triazol-5-amine into the target brominated compound.

Causality in Experimental Design

-

Temperature Control (< 5°C): Aliphatic and heterocyclic diazonium salts are highly unstable. Maintaining a near-freezing temperature prevents the premature evolution of nitrogen gas and the formation of the undesired 5-hydroxy-1,2,4-triazole byproduct.

-

Copper(I) Bromide Catalyst: CuBr acts as a single-electron transfer (SET) agent. It reduces the diazonium cation to an aryl radical, which rapidly abstracts a bromine atom from the copper(II) species, regenerating the Cu(I) catalyst and forming the C-Br bond with high regioselectivity[2].

Step-by-Step Protocol

-

Acidification: Suspend 3-butyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a mixture of aqueous hydrobromic acid (HBr, 48%) and water. Cool the mixture to -3 °C to 0 °C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO2, 1.5 eq) in minimal water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Bromination: Prepare a solution of freshly prepared Copper(I) bromide (CuBr, 0.5 eq) and Potassium bromide (KBr, 2.0 eq) in water. Add this dropwise to the cold diazonium solution.

-

Thermal Decomposition: Gradually warm the reaction mixture to 25 °C and stir for 3 hours. The evolution of nitrogen gas (bubbling) indicates the successful substitution of the diazo group.

-

Workup & Purification: Neutralize the mixture carefully with saturated aqueous NaHCO

. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

Sandmeyer diazotization and bromination workflow for 5-Bromo-3-butyl-1H-1,2,4-triazole synthesis.

Applications in Drug Discovery & Materials Science

5-Bromo-3-butyl-1H-1,2,4-triazole is primarily utilized as a versatile intermediate for late-stage functionalization. The C5-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To append aryl or heteroaryl groups to the triazole core, the Suzuki-Miyaura coupling is the industry standard.

Causality in Experimental Design

-

Biphasic Solvent System (Dioxane/Water): The organic solvent (1,4-dioxane) ensures the solubility of the bromotriazole and the boronic acid, while water is essential to dissolve the inorganic base (K

CO -

Tetrakis(triphenylphosphine)palladium(0): This specific Pd(0) catalyst provides the optimal balance of electron density and steric bulk to facilitate the oxidative addition into the strong C(sp

)-Br bond of the electron-deficient triazole ring.

Step-by-Step Protocol

-

Preparation: In a Schlenk flask, combine 5-Bromo-3-butyl-1H-1,2,4-triazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(PPh

) -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K

CO -

Degassing: Purge the reaction vessel with Argon for 10 minutes to remove trace oxygen, which can rapidly deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 90 °C under reflux for 12-16 hours until TLC indicates complete consumption of the starting material.

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Dry the organic phase, concentrate, and purify via column chromatography to isolate the 3-butyl-5-aryl-1H-1,2,4-triazole derivative.

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for C5-arylation of the triazole core.

References

-

2710604-87-6 CAS Manufactory - ChemicalBook , chemicalbook.com, 1

-

1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester | 704911-47-7 - ChemicalBook , chemicalbook.com, 2

-

Recent advances in selective functionalization of the quinazoline scaffold , chim.it,

Sources

Comprehensive NMR Characterization Guide: 5-Bromo-3-butyl-1H-1,2,4-triazole

Executive Summary & Structural Context[1][2][3]

In drug discovery, the 1,2,4-triazole scaffold is a privileged structure, serving as a bioisostere for amides and carboxylic acids. The characterization of 5-Bromo-3-butyl-1H-1,2,4-triazole presents a specific analytical challenge due to annular tautomerism .

Unlike rigid aromatic systems, this molecule exists in a dynamic equilibrium of tautomers (1H, 2H, and 4H forms). This fluidity affects Nuclear Magnetic Resonance (NMR) signals, particularly the exchangeable proton (

The Core Molecule

-

Formula:

-

Molecular Weight: 204.07 g/mol

-

Key Features:

-

C-Br Moiety: A handle for further functionalization (Suzuki/Buchwald couplings).

-

Butyl Chain: Lipophilic tail affecting solubility and relaxation times.

-

Triazole Core: High nitrogen content requiring specific solvent choices for proton visibility.

-

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, we utilize a self-validating workflow. If the 1H NMR does not show the specific exchangeable proton features described below, the 13C and 2D experiments will likely yield ambiguous results.

Sample Preparation

Objective: Maximize signal-to-noise for quaternary carbons and slow down tautomeric exchange to observe the NH signal.

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

-

Why? Chloroform (

) often fails to show the triazole

-

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Note: Higher concentrations may induce stacking, shifting aromatic signals upfield.

-

-

Temperature: 298 K (25°C).

-

Advanced: If the

signal is too broad, lowering the temperature to 280 K can "freeze" the tautomeric equilibrium.

-

Instrument Parameters

-

1H NMR: Minimum 300 MHz; 16 scans. Pulse delay (

) -

13C NMR: Minimum 100 MHz (carbon frequency); 1024+ scans.

-

Critical: The C-Br carbon has a long relaxation time (

) and no Nuclear Overhauser Effect (NOE) enhancement. Use a pulse delay (

-

1H NMR Analysis: Peak Assignment & Logic

The proton spectrum is defined by the alkyl chain and the single exchangeable ring proton.

| Assignment | Shift ( | Multiplicity | Integral | J-Coupling (Hz) | Structural Insight |

| Ring NH | 13.8 - 14.4 | Broad Singlet | 1H | - | Diagnostic: Confirms the triazole ring is formed. Broadness indicates tautomeric exchange. |

| 2.65 | Triplet | 2H | 7.6 | Methylene directly attached to the electron-deficient triazole ring (C3). | |

| 1.62 | Quintet | 2H | 7.6 | Deshielded by proximity to the ring, but less than | |

| 1.31 | Sextet/Multi | 2H | 7.5 | Standard aliphatic methylene. | |

| 0.89 | Triplet | 3H | 7.4 | Terminal methyl group. |

Mechanistic Note: You will observe zero aromatic C-H signals. If a singlet appears around 8.0-8.5 ppm, your bromination failed, and you have the starting material (3-butyl-1,2,4-triazole).

13C NMR Analysis: The Quaternary Challenge

The 13C spectrum confirms the carbon skeleton.[1] The challenge is distinguishing the two quaternary ring carbons (C3 vs. C5).

| Carbon | Shift ( | Type | Logic & Causality |

| C3 (Ring) | ~162.5 | Quaternary | Deshielded: Attached to the electronegative Nitrogen and the alkyl group. The |

| C5 (Ring) | ~143.0 | Quaternary | Shielded (Relative): Attached to Bromine. While Br is electronegative, the "Heavy Atom Effect" typically shields the attached carbon relative to a C-N or C-O bond. |

| 28.5 | Secondary | Attached to the aromatic ring. | |

| 30.1 | Secondary | Standard aliphatic chain. | |

| 21.8 | Secondary | Standard aliphatic chain. | |

| 13.6 | Primary | Terminal methyl. |

Critical QC Check: The C5 (C-Br) signal is often significantly shorter than the C3 signal due to the lack of NOE and efficient relaxation pathways. Do not mistake it for baseline noise.

Advanced Characterization: 2D NMR Workflow

To definitively prove the structure (and rule out the regioisomer 3-bromo-5-butyl-1,2,4-triazole), you must use HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC Logic

-

Focus on the

-CH2 protons (2.65 ppm). -

Look for a strong 2-bond correlation (

) to a quaternary carbon. -

Result: The

-CH2 protons will correlate strongly to the C3 carbon (~162.5 ppm). -

Differentiation: They will NOT correlate to the C5 carbon (~143.0 ppm).

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for validating this compound.

Caption: Logical workflow for the structural validation of 5-Bromo-3-butyl-1H-1,2,4-triazole, highlighting critical decision points.

References

-

BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. (2025).[2] Retrieved from

-

Uda, M., & Kubota, S. Tautomerism of 3,5-Disubstituted 1,2,4-Triazoles. Heterocycles, Vol 2, No. 2. (1974). Retrieved from

-

Dolzhenko, A. V., et al. Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole.[3] Journal of Physical Chemistry A. (1998). Retrieved from

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015).[4] Retrieved from

-

ChemicalBook. 13C NMR Spectrum of 1,2,4-Triazole. Retrieved from

Sources

Tautomeric Landscape of 3-Butyl-5-bromo-1H-1,2,4-triazole: A Technical Guide

Core Structural and Electronic Framework

The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry and materials science due to its robust aromaticity and dynamic hydrogen-bonding capabilities[1]. The molecule 3-butyl-5-bromo-1H-1,2,4-triazole presents a highly functionalized system where prototropic tautomerism—the migration of a proton between the annular nitrogen atoms—dictates its physicochemical behavior and biological target engagement.

Prototropic Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring can theoretically exist in three annular tautomeric forms: the 1H, 2H, and 4H tautomers[2].

-

1H and 2H Tautomers : These forms maintain a contiguous cyclic

-electron delocalization that satisfies Hückel's rule (6 -

4H Tautomer : This form is generally considered a high-energy, unstable intermediate. The placement of the proton on N4 disrupts the optimal delocalization of the

-system, resulting in a significant loss of aromatic stabilization energy[3].

Substituent Effects on Equilibrium

The tautomeric equilibrium is exquisitely sensitive to the electronic and steric nature of the ring substituents. In 3-butyl-5-bromo-1,2,4-triazole, the two substituents exert competing influences:

-

The 3-Butyl Group : As an alkyl chain, it exerts a mild electron-donating inductive effect (+I) and introduces significant steric bulk. This steric shielding can destabilize tautomers where the proton is forced into close proximity to the alkyl chain (e.g., the 2H or 4H forms), though the +I effect increases electron density at the adjacent nitrogens.

-

The 5-Bromo Group : Halogens possess a strong electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+M). According to4, halogens and electron-donating substituents at the C5 position uniquely stabilize the N2-H tautomer through complex intramolecular interactions[4]. Conversely, purely electron-withdrawing groups tend to stabilize the N1-H form[5].

Fig 1: Thermodynamic equilibrium and substituent effects governing the tautomeric states.

Thermodynamics and Solvent Effects

The dielectric constant of the surrounding medium heavily influences the tautomeric ratio. The 1H tautomer typically possesses a higher dipole moment than the 2H tautomer. Consequently, highly polar solvents (e.g., DMSO, water) preferentially stabilize the 1H form via dipole-dipole interactions and solvation energy. In non-polar environments (e.g., chloroform, gas phase) or within the lipophilic binding pocket of a target protein, the less polar 2H tautomer often becomes the dominant species[5].

Quantitative Tautomer Data Summary

The following table synthesizes theoretical and empirical stability data extrapolated from closely related C5-substituted and halogenated 1,2,4-triazole analogs[3],[4].

| Tautomeric Form | Proton Position | Relative Energy (kcal/mol) | Estimated Dipole Moment (D) | Favorable Environment |

| 1H-Tautomer | N1 | 0.0 – 1.5 | ~ 2.5 – 3.5 | Polar Solvents (DMSO, H₂O) |

| 2H-Tautomer | N2 | 0.0 – 1.2 | ~ 1.5 – 2.0 | Non-Polar Solvents / Gas Phase |

| 4H-Tautomer | N4 | > 6.0 | ~ 4.0 – 5.0 | Rarely observed (High Energy) |

Analytical Workflows for Tautomer Characterization

A common pitfall in heterocyclic chemistry is relying on static, room-temperature NMR to assign tautomeric states. Because the energy barrier for prototropic exchange in 1,2,4-triazoles is low, room-temperature spectra often display time-averaged signals that mask the true equilibrium[2]. To establish a self-validating analytical system, the following multidisciplinary workflow must be employed.

Fig 2: Multidisciplinary workflow for the characterization of 1,2,4-triazole tautomers.

Variable-Temperature (VT) Multinuclear NMR Spectroscopy

Objective: To "freeze" the tautomeric exchange on the NMR timescale and definitively assign the protonation site using heteronuclear correlation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15–20 mg of highly purified 3-butyl-5-bromo-1H-1,2,4-triazole in 0.5 mL of an anhydrous, aprotic solvent with a low freezing point (e.g., THF-

or DMF- -

VT-¹H NMR Acquisition: Cool the NMR probe in 10 K increments from 298 K down to 200 K. Monitor the decoalescence of the averaged N-H proton signal into distinct, sharp peaks representing the individual 1H and 2H tautomers. Integrate these peaks to determine the equilibrium constant (

) at various temperatures. -

¹⁵N-¹H HMBC Correlation: At the slow-exchange temperature (e.g., 210 K), acquire a 2D ¹⁵N-¹H HMBC spectrum. Causality: This step is the cornerstone of the self-validating protocol. A protonated, pyrrole-like nitrogen will exhibit a ¹⁵N chemical shift significantly upfield (typically -170 to -200 ppm relative to nitromethane), whereas unprotonated, pyridine-like nitrogens will appear further downfield (-50 to -100 ppm). The cross-peaks between the localized N-H proton and the adjacent carbons/nitrogens definitively map the tautomeric structure without relying on ambiguous ¹³C chemical shift heuristics.

Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the preferred tautomeric state in the solid-state crystal lattice.

Step-by-Step Protocol:

-

Crystallization: Utilize vapor diffusion or slow evaporation from a biphasic solvent system (e.g., dichloromethane/hexane) to grow diffraction-quality single crystals.

-

Data Collection: Mount the crystal on a diffractometer equipped with a Mo K

radiation source ( -

Refinement: Freely refine the N-H hydrogen atom coordinates to confirm its localization at either N1 or N2. Cautionary Note: Solid-state packing forces and intermolecular hydrogen bonding networks often selectively precipitate and stabilize a single tautomer. Therefore, SCXRD results define the solid-state preference but must not be blindly extrapolated to represent the solution-state equilibrium[2].

Implications in Drug Development

For drug development professionals, understanding the tautomeric equilibrium of 3-butyl-5-bromo-1,2,4-triazole is critical for rational structure-based drug design. The shift between the 1H and 2H forms fundamentally alters the hydrogen bond donor and acceptor vectors of the triazole pharmacophore.

When a triazole-containing drug enters a target protein's binding pocket, the microenvironment will select for the tautomer that maximizes binding enthalpy. If the required tautomeric form is the minor species in physiological solution, the apparent binding affinity (

References

- Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide Source: Benchchem URL

- Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study Source: ResearchGate URL

- DFT studies on tautomerism of C5-substituted 1,2,4-triazoles Source: ResearchGate URL

- Source: Scribd / J. Phys. Chem.

- 1,2,4-Triazole Structure and Properties Source: Wikipedia URL

Sources

Potential biological targets for 3-butyl-1,2,4-triazole derivatives

Strategic Targeting with 3-Butyl-1,2,4-Triazole Derivatives: A Mechanistic Guide to Ligand Design and Target Validation

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2,4-triazole heterocycle stands out as a "privileged" scaffold, renowned for its metabolic stability, prototropic tautomerism, and robust hydrogen-bonding capacity[1]. While the core ring provides the primary pharmacophore for metal coordination and target anchoring, the strategic installation of alkyl substituents—specifically the 3-butyl chain—dramatically alters the molecule's pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological targets of 3-butyl-1,2,4-triazole derivatives, detailing the causality behind their structural design and providing self-validating protocols for their experimental evaluation.

Pharmacophore Dynamics: The Role of the 3-Butyl Substituent

The bare 1,2,4-triazole ring often lacks the target specificity and membrane permeability required for potent in vivo efficacy. The addition of a 3-butyl aliphatic chain addresses these limitations through precise physicochemical tuning.

The Causality of the Butyl Group: The four-carbon alkyl chain increases the partition coefficient (LogP) of the molecule without introducing excessive steric hindrance. This lipophilic enhancement serves a dual purpose:

-

Membrane Permeation: It facilitates passive diffusion across phospholipid bilayers, a critical requirement for intracellular targets.

-

Hydrophobic Anchoring: The flexible butyl tail engages in van der Waals interactions within the lipophilic pockets of target proteins, increasing the residence time (1/Koff) of the ligand in the active site.

Primary Biological Targets and Mechanistic Causality

A. Lanosterol 14α-Demethylase (CYP51)

1,2,4-triazole derivatives form the cornerstone of clinical antifungal therapy. The primary mechanism relies on the coordinate covalent bonding between the unhindered triazole nitrogen (typically N4) and the heme iron located in the CYP51 active site. The 3-butyl derivative is particularly effective because the alkyl chain occupies the hydrophobic access channel of the enzyme, competitively preventing the entry of the natural substrate (lanosterol). This halts ergosterol biosynthesis, compromising fungal membrane integrity[2].

B. APOBEC3G (A3G) Modulation

APOBEC3G is a single-stranded DNA cytosine deaminase that functions in innate immunity against retroviruses like HIV-1. High-throughput screening and subsequent optimization have identified 4-amino-3-alkyl-1,2,4-triazole-5-thione derivatives (including the 3-butyl variant) as potent small-molecule modulators of A3G. The thione/thiol tautomeric moiety interacts directly with the zinc-coordinated active site of A3G, offering a therapeutic pathway to chemically modulate its catalytic activity and restrict HIV-1 replication[3].

C. Methionine Aminopeptidase-2 (MetAP2)

MetAP2 is a critical metalloenzyme involved in endothelial cell proliferation and angiogenesis, making it a prime target for anticancer drug development. Substituted 1,2,4-triazoles exhibit potent inhibition of human MetAP2. The triazole nitrogen interacts with the active site metals, while the 3-butyl side chain dictates the selectivity profile by nesting into the adjacent hydrophobic cleft[4].

D. eIF4E Assembly (Translation Initiation)

Alkyl-substituted 1,2,4-triazole-3-carboxamides (structurally related to the antiviral ribavirin) have been shown to interfere with eIF4E assembly. By inhibiting translation initiation, these derivatives induce cell cycle arrest and apoptosis in leukemia models, demonstrating the versatility of the alkyl-triazole scaffold in oncology[5].

Mechanistic pathway of 3-butyl-1,2,4-triazole derivatives achieving target inhibition.

Quantitative Binding Profiles

To facilitate cross-target comparison, the following table summarizes the binding affinities and primary mechanisms of alkyl-substituted 1,2,4-triazole derivatives across validated biological targets.

| Compound Class | Target Enzyme / Receptor | Primary Mechanism | Typical Affinity (IC50 / Kd) | Therapeutic Indication |

| 3-Alkyl-1,2,4-triazole-3-thiones | CYP51 (Fungal) | Heme iron coordination via N4 | 0.5 – 5.0 µM | Antifungal |

| 4-Amino-3-butyl-1,2,4-triazole-5-thione | APOBEC3G | Zinc-site allosteric modulation | ~10.0 µM | Antiviral (HIV-1) |

| Aniline-1,2,4-triazoles | MetAP2 | Active site nitrogen interaction | 0.1 – 1.2 µM | Anticancer / Anti-angiogenic |

| Alkyl-1,2,4-triazole-3-carboxamides | eIF4E | Translation initiation inhibition | 2.5 – 15.0 µM | Anticancer (Leukemia) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a causality statement explaining why the action is taken, followed by a validation checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of 4-Amino-3-butyl-1,2,4-triazole-5-thione

-

Step 1: Precursor Condensation. React valeric acid with thiocarbohydrazide in an acidic medium under reflux for 4 hours.

-

Causality: Valeric acid is selected because its five-carbon backbone ultimately yields the four-carbon (butyl) substituent on the triazole ring after cyclization. Thiocarbohydrazide provides the necessary N-N-C(=S)-N-N framework.

-

-

Step 2: Cyclization and Precipitation. Cool the reaction mixture to 0°C and neutralize with dilute sodium hydroxide until a precipitate forms.

-

Causality: The 1,2,4-triazole-5-thione core is weakly acidic. Neutralization shifts the equilibrium, forcing the hydrophobic 3-butyl derivative out of the aqueous solution.

-

-

Step 3: Recrystallization. Recrystallize the crude product from hot ethanol.

-

Validation Checkpoint: Before proceeding to biological assays, perform LC-MS and 1H-NMR. The product must show a purity of >95%, and the NMR must confirm the presence of the butyl aliphatic protons (multiplets between 0.9–2.7 ppm). If impurities remain, biological assay data will be confounded by off-target effects.

-

Protocol B: Target Engagement via Surface Plasmon Resonance (SPR)

-

Step 1: Ligand Immobilization. Immobilize the recombinant target protein (e.g., CYP51 or APOBEC3G) onto a CM5 sensor chip using standard amine coupling chemistry.

-

Causality: SPR is chosen over fluorescence-based assays because 1,2,4-triazoles can sometimes quench fluorophores. SPR provides label-free, real-time kinetic data (Kon, Koff).

-

-

Step 2: Analyte Injection. Inject the synthesized 3-butyl-1,2,4-triazole derivative across the chip at a flow rate of 30 µL/min using a multi-cycle kinetic approach (concentrations ranging from 0.1 µM to 50 µM).

-

Step 3: Kinetic Fitting. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant (Kd).

-

Validation Checkpoint: Run a known positive control (e.g., Fluconazole for CYP51) in parallel. If the control fails to yield a Kd within 10% of established literature values, it indicates that the immobilized recombinant protein has denatured, and the assay chip must be discarded.

-

Self-validating experimental workflow for synthesizing and evaluating triazole derivatives.

Conclusion

The 3-butyl-1,2,4-triazole scaffold is a highly tunable pharmacophore capable of engaging diverse biological targets ranging from fungal CYP51 to viral APOBEC3G. By understanding the causality behind the lipophilic butyl substitution—namely, enhanced membrane permeation and hydrophobic pocket anchoring—researchers can rationally design next-generation therapeutics. Adhering to strict, self-validating experimental protocols ensures that the binding kinetics and phenotypic data generated from these derivatives remain robust, reproducible, and translationally relevant.

References

-

MDPI - Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at:[2]

-

BenchChem - 3-Chloro-5-methyl-1H-1,2,4-triazole (Molecular Structure and Tautomeric Considerations). Available at:[1]

-

ResearchGate - Coordination geometries of bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes of first-row transition metals: Crystal structures of complexes with propyl and hydrogen in the 3-position. Relationship to the 3-methyl and 3-ethyl analogs. Available at:[3]

-

Research Journal of Pharmacy and Technology - A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available at:[4]

-

MDPI - Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at:[5]

Sources

Strategic Synthesis of 3-Butyl-1,2,4-Triazole: A Technical Guide to Starting Materials and Protocols

Part 1: Executive Summary & Strategic Rationale

3-Butyl-1,2,4-triazole (CAS: 70673-43-1) represents a critical scaffold in the development of agrochemicals (fungicides) and pharmaceutical intermediates. Unlike its 1,2,3-triazole counterparts synthesized via Click chemistry, the 1,2,4-triazole ring requires specific condensation protocols to ensure correct regiochemistry (3-substituted vs. 3,5-disubstituted).

This guide prioritizes regiochemical fidelity and process scalability . While many academic papers discuss general triazole synthesis, this document isolates the two most robust pathways for the specific n-butyl derivative, minimizing the formation of the symmetrical 3,5-dibutyl byproduct or the N-substituted isomers.

The "Make vs. Buy" Decision Matrix

| Factor | "Make" Justification | "Buy" Justification |

| Purity Requirement | Critical need for >99.5% purity (pharmaceutical grade). | Standard reagent grade (>95%) is sufficient. |

| Scale | >100g required; custom synthesis costs are prohibitive. | <10g required for initial screening. |

| Derivatization | Need to introduce isotopic labels (e.g., | Standard material is acceptable. |

Part 2: Retrosynthetic Analysis & Pathway Selection

To understand the choice of starting materials, we must visualize the disconnection of the triazole ring. The 3-butyl-1,2,4-triazole core is best accessed by constructing the C-N bonds around the pre-existing butyl chain.

Pathway Logic

-

Route A (Imidate Pathway): Uses Valeronitrile as the carbon source. This is the "Gold Standard" for regioselectivity. It proceeds via the Pinner reaction, locking the butyl group at the carbon position before ring closure.

-

Route B (Acyl Hydrazide Pathway): Uses Valeric Acid or Pentanohydrazide . This route is highly scalable and avoids the use of corrosive HCl gas required in the Pinner reaction, though it requires careful thermal management.

Caption: Retrosynthetic disconnection showing the two primary routes from Valeronitrile and Valeric Acid.

Part 3: Detailed Experimental Protocols

Protocol A: The Imidate Route (Valeronitrile)

Best for: High purity, laboratory scale (1g – 50g), strict regiocontrol.

1. Starting Materials & Reagents

-

Valeronitrile (Pentanenitrile): >99% purity. Caution: Toxic.

-

Methanol: Anhydrous.

-

Hydrogen Chloride (HCl): Anhydrous gas or 4M in Dioxane.

-

Formylhydrazine (Formic Hydrazide): The cyclization partner.

-

Triethylamine (Et3N): Base for neutralization.

2. Step-by-Step Methodology

Step 1: Synthesis of Methyl Valerimidate Hydrochloride

-

Charge a flame-dried flask with Valeronitrile (1.0 equiv) and anhydrous Methanol (1.1 equiv).

-

Cool the mixture to 0°C in an ice/salt bath.

-

Bubble anhydrous HCl gas through the solution (or add HCl/Dioxane) until saturation (approx. 1.2 equiv). Critical: Exclude moisture to prevent hydrolysis to the ester.

-

Stir at 0–5°C for 4–6 hours, then allow to stand at 4°C overnight.

-

Precipitate the imidate hydrochloride by adding cold anhydrous diethyl ether. Filter and dry under vacuum (desiccator).

Step 2: Cyclization to 3-Butyl-1,2,4-Triazole

-

Dissolve Formylhydrazine (1.0 equiv) in anhydrous Methanol.

-

Add the Methyl Valerimidate Hydrochloride (from Step 1) to the solution.

-

Add Triethylamine (1.0 equiv) dropwise to neutralize the HCl.

-

Reflux the mixture for 12–18 hours. Monitor by TLC (EtOAc:MeOH 9:1).

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography.

Protocol B: The Acyl Hydrazide Route (Valeric Acid)

Best for: Larger scale (>50g), avoiding HCl gas, lower cost.

1. Starting Materials & Reagents

-

Valeric Acid (Pentanoic Acid): Precursor.

-

Hydrazine Hydrate (80% or 64%): Nucleophile.

-

Formamidine Acetate: The C1 source for the triazole ring.

-

Ethanol: Solvent.

2. Step-by-Step Methodology

Step 1: Synthesis of Pentanohydrazide

-

Mix Ethyl Valerate (prepared from Valeric acid + EtOH/H2SO4) with Hydrazine Hydrate (1.5 equiv) in Ethanol.

-

Reflux for 4–6 hours.

-

Concentrate under reduced pressure. The excess hydrazine is removed (Caution: Hydrazine is toxic/carcinogenic).

-

The resulting Pentanohydrazide is often a solid or viscous oil; use directly or recrystallize.

Step 2: Cyclization with Formamidine Acetate

-

In a reaction vessel, combine Pentanohydrazide (1.0 equiv) and Formamidine Acetate (1.2 equiv).

-

Note: This reaction can often be run "neat" (solvent-free) in a melt or in high-boiling alcohols (n-Butanol) if temperature control is needed.

-

Heat the mixture to 130–140°C. Ammonia gas will evolve (ensure proper ventilation/scrubbing).

-

Maintain temperature for 2–4 hours until ammonia evolution ceases.

-

Workup: Cool to room temperature. The product may solidify.

-

Recrystallize from Ethanol/Water or Toluene.

Caption: Operational workflow for the Acyl Hydrazide route, highlighting the thermal fusion step.

Part 4: Comparative Data & Material Specifications

Starting Material Specifications

For reproducible results, ensure your starting materials meet these criteria:

| Material | CAS No. | Critical Impurity Limit | Why it Matters |

| Valeronitrile | 110-59-8 | Water < 0.1% | Water hydrolyzes the imidate intermediate, killing the reaction. |

| Formylhydrazine | 624-84-0 | Hydrazine < 1% | Excess hydrazine leads to 4-amino-triazole byproducts. |

| Formamidine Acetate | 3473-63-0 | Ammonium Acetate < 2% | Ammonium salts compete in the cyclization, lowering yield. |

Yield & Efficiency Comparison

| Metric | Imidate Route (Route A) | Acyl Hydrazide Route (Route B) |

| Typical Yield | 75 – 85% | 60 – 75% |

| Regioselectivity | Excellent (>98:2) | Good (90:10) |

| Atom Economy | Moderate (Loss of MeOH/HCl) | High (Loss of NH3/H2O) |

| Safety Profile | High Risk: Uses HCl gas, toxic nitrile. | Moderate Risk: Hydrazine handling, ammonia evolution. |

| Cost | Higher (Anhydrous conditions, steps).[1] | Lower (Cheaper reagents, one-pot potential). |

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol:

-

Checkpoint 1 (Imidate Formation): The reaction mixture should solidify or become very cloudy upon HCl saturation. If it remains clear after 4 hours, moisture is likely present.

-

Checkpoint 2 (Cyclization): In Route B, the evolution of ammonia is the key indicator. If gas evolution stops early, the temperature may be too low (<120°C).

Analytical Confirmation:

-

1H NMR (DMSO-d6): Look for the triazole C-H proton singlet around δ 8.0–8.5 ppm. The butyl group should show a triplet (CH3), multiplet (CH2), multiplet (CH2), and triplet (CH2-Triazole).

-

Absence of Impurities: Ensure no peaks for unreacted nitrile (approx. 2.4 ppm triplet) or hydrazide.

References

-

BenchChem. (2025). Technical Guide to 3-Mercapto-4-n-butyl-1,2,4-triazole: Discovery and History. Link (General triazole scaffold context).

-

Organic Chemistry Portal. (2011). Synthesis of 1H-1,2,4-triazoles. Link (Imidate and amidine methodologies).

-

Castanedo, G. M., et al. (2011). "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines". Journal of Organic Chemistry, 76(4), 1177-1179. Link

-

National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Link

-

Organic Syntheses. (1973). Formamidine Acetate.[2][3] Org. Synth. 1973, 53, 59. Link (Preparation of key reagent).

Sources

Methodological & Application

Application Note: Chemoselective N-Arylation of 5-Bromo-3-butyl-1H-1,2,4-triazole

Introduction & Strategic Overview

5-Bromo-3-butyl-1H-1,2,4-triazole (CAS: 2710604-87-6)[1] is a highly valuable bifunctional building block in medicinal chemistry and agrochemical development. The 1,2,4-triazole core provides excellent hydrogen-bonding capabilities and metabolic stability, while the 3-butyl and 5-bromo substituents offer handles for lipophilic interactions and subsequent cross-coupling, respectively.

Direct N-arylation of this scaffold is a critical step in drug discovery. However, the presence of the reactive C5-bromide poses a significant chemoselectivity challenge. Traditional high-temperature cross-coupling conditions (e.g., Ullmann-type couplings at >130 °C) can induce competitive C–N bond formation, oligomerization, or dehalogenation at the C5 position[2]. To successfully functionalize the nitrogen without compromising the C–Br bond, a mild, room-temperature approach is strictly required.

Mechanistic Rationale & Causality

To achieve absolute chemoselectivity, this protocol utilizes the Chan-Lam-Evans (CLE) coupling [3]. This method utilizes arylboronic acids as the arylating agent and Cu(OAc)₂ as the catalyst, operating efficiently at room temperature.

Regioselectivity (N1 vs. N2 vs. N4): 1,2,4-triazoles possess three nitrogen atoms. Deprotonation by a strong base yields an azolate anion. Quantum mechanical (QM) analyses demonstrate that the Highest Occupied Molecular Orbital (HOMO) of the deprotonated triazole anion is localized primarily on the N1 and N2 atoms, directing the Cu(II) coordination exclusively to these sites[4]. Consequently, the reaction yields a mixture of N1-aryl and N2-aryl isomers, while N4-arylation is sterically and electronically prohibited[4]. The bulky 3-butyl group further influences the N1:N2 product ratio, allowing for straightforward chromatographic separation of the isomers.

Mechanistic Pathway

Mechanistic pathway of Chan-Lam N-arylation, highlighting the preservation of the C-Br bond.

Experimental Workflow

Step-by-step experimental workflow for the aerobic Chan-Lam coupling process.

Detailed Experimental Protocol

Self-Validating System & Causality of Reagents

-

Base Selection (DBU): 1,2,4-triazoles have a pKa of ~10. DBU is selected over weaker bases (like Et₃N) to ensure complete deprotonation of the triazole, forming the highly active nucleophile[3].

-

Moisture Control (4Å MS): Molecular sieves are added to scavenge adventitious water, preventing the competitive protodeboronation of the arylboronic acid into the corresponding arene.

-

Oxidant (O₂ Balloon): The catalytic cycle of the Chan-Lam coupling involves a Cu(II) → Cu(III) → Cu(I) pathway. An oxygen atmosphere is strictly required to reoxidize the inactive Cu(I) species back to the catalytically active Cu(II) state[3].

-

Validation: The reaction's success is validated by the distinct isotopic signature of the intact bromine atom in LC-MS (a 1:1 ratio of M and M+2 peaks), confirming that the C5 position remains untouched.

Step-by-Step Procedure

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-butyl-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol)[3].

-

Catalyst & Additives: Add anhydrous Cu(OAc)₂ (0.5 equiv, 50 mol%) and freshly activated 4Å molecular sieves (approx. 100 mg/mmol)[3].

-

Solvent & Base: Suspend the solid mixture in anhydrous Dichloromethane (DCM, 5.0 mL, 0.2 M). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv, 3.0 mmol) dropwise at room temperature[3]. The solution will typically turn a deep blue/green color indicating the formation of the Cu(II)-azolate complex.

-

Aerobic Oxidation: Purge the flask briefly with O₂ gas, then attach an O₂-filled balloon. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 10–12 hours[3].

-

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The starting triazole will be consumed, and two new UV-active spots (N1 and N2 isomers) will appear.

-

Workup: Dilute the reaction mixture with DCM (10 mL) and filter through a short pad of Celite to remove the copper salts and molecular sieves. Wash the Celite pad with additional DCM (2 × 10 mL).

-

Washing: Wash the combined organic filtrate with 1M HCl (15 mL) to neutralize the DBU, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to separate the N1-arylated and N2-arylated isomers.

Optimization & Quantitative Data

The table below summarizes the optimization parameters, highlighting the necessity of mild conditions to prevent C–Br bond cleavage.

Table 1: Optimization of N-Arylation Conditions for 5-Bromo-3-butyl-1H-1,2,4-triazole

| Entry | Catalyst | Base | Solvent | Temp (°C) | Atmosphere | Yield (%) | Observation |

| 1 | CuCl (20 mol%) | K₃PO₄ | DMF | 135 | Air | <10% | Extensive C–Br cleavage[2] |

| 2 | Cu(OAc)₂ (50 mol%) | Et₃N | DCM | RT | Air | 45% | Incomplete conversion |

| 3 | Cu(OAc)₂ (50 mol%) | DBU | DCM | RT | Air | 62% | Moderate conversion |

| 4 | Cu(OAc)₂ (50 mol%) | DBU | DCM | RT | O₂ | 88% | Optimal; C–Br intact [3] |

References

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu

- QM Analyses of Regioselectivity in Chan-Lam Reaction - WuXi Biology

- Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides - thieme-connect.com

- 2710604-87-6 CAS Manufactory - chemicalbook.com

Sources

- 1. 2710604-87-6 CAS Manufactory [m.chemicalbook.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

Application Note: Synthesis of Novel Kinase Inhibitors from 5-Bromo-3-butyl-1H-1,2,4-triazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, causality-driven methodology for the design, synthesis, and validation of ATP-competitive kinase inhibitors utilizing the 5-bromo-3-butyl-1H-1,2,4-triazole scaffold.

Rationale and Scaffold Design Strategy

The 1,2,4-triazole ring is a privileged pharmacophore in targeted oncology, frequently deployed as a bioisostere for the adenine ring of ATP. This structural mimicry allows the triazole core to form critical, bidirectional hydrogen bonds with the hinge region backbone of various kinases, including Cyclin-Dependent Kinases (CDKs)[1] and the Epidermal Growth Factor Receptor (EGFR)[2].

The specific building block 5-Bromo-3-butyl-1H-1,2,4-triazole (CAS: 2710604-87-6) [3] offers a highly strategic starting point for novel inhibitor synthesis due to three distinct features:

-

The 1,2,4-Triazole Core: Acts as the primary hinge-binding motif (hydrogen bond donor/acceptor).

-

The 3-Butyl Group: Provides a lipophilic vector that extends into the hydrophobic pocket adjacent to the gatekeeper residue. This alkyl chain enhances lipophilic ligand efficiency (LLE) and improves cellular permeability compared to simple methyl-substituted analogs.

-

The 5-Bromo Substituent: Serves as an ideal, highly reactive synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling[4].

Synthetic Workflow and Causality

Direct metal-catalyzed cross-coupling on unprotected 1,2,4-triazoles is notoriously difficult. The tautomeric nature of the free N-H proton can poison palladium catalysts or result in unpredictable mixtures of N-arylated and C-arylated products. Therefore, a self-validating synthetic system must employ a robust protection-deprotection strategy.

By utilizing 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) for N-protection, we sterically direct subsequent C5-couplings with high regioselectivity. Once the core is functionalized (e.g., via Buchwald-Hartwig amination to introduce an aniline derivative), the SEM group is cleanly cleaved to restore the triazole's hinge-binding capability.

Fig 1: Synthetic workflow from 5-bromo-3-butyl-1H-1,2,4-triazole to novel kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Regioselective N-Protection

Objective: Mask the triazole N-H to prevent catalyst poisoning and ensure C5-selectivity.

-

Preparation: Dissolve 5-Bromo-3-butyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Causality: Absolute exclusion of water is required to prevent the rapid hydrolysis of the electrophilic SEM-Cl reagent.

-

Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Causality: The low temperature controls the highly exothermic deprotonation step, preventing thermal degradation of the triazole core.

-

Protection: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Introduce an aniline derivative at the C5 position to target the kinase DFG-out or activation loop regions[1].

-

Reagent Assembly: In a Schlenk flask, combine the SEM-protected triazole (1.0 eq), an aniline derivative (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

-

Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq). Causality: Xantphos is specifically selected for its wide bite angle (~111°). This geometry forces the palladium center into a conformation that drastically accelerates the challenging reductive elimination step when coupling electron-rich amines to heteroaryl bromides.

-

Reaction: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (which degrades the Pd catalyst). Heat to 100 °C for 12 hours.

-

Isolation: Filter the cooled mixture through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol C: SEM Deprotection & Final Isolation

Objective: Unmask the triazole to restore its hydrogen-bonding capability for kinase inhibition.

-

Cleavage: Dissolve the coupled intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 4 hours. Causality: TFA cleanly cleaves the SEM ether, generating a highly reactive N-hydroxymethyl intermediate.

-

Scavenging: Add ethylenediamine (3.0 eq) to the mixture and stir for an additional 2 hours. Causality: Ethylenediamine acts as a potent formaldehyde scavenger. Without it, the liberated formaldehyde can rapidly re-alkylate the triazole ring, drastically reducing the final yield.

-

Purification: Concentrate under reduced pressure and purify the final inhibitor using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Analytical Validation and Biological Evaluation

To validate this synthetic workflow, a representative library of 3-butyl-1H-1,2,4-triazole derivatives was synthesized. The compounds were evaluated for their inhibitory potency against wild-type EGFR and CDK2, two heavily targeted kinases in oncology[1][2].

Fig 2: EGFR/PI3K signaling pathway highlighting the ATP-competitive inhibition node.

The synthesized compounds demonstrated excellent purity and potent nanomolar inhibition, confirming the viability of the 5-amino-3-butyl-triazole scaffold as an ATP-mimetic.

Table 1: Quantitative Analytical and Biological Validation Data

| Compound ID | C5-Substituent (Coupled Amine/Aryl) | Overall Yield (%) | HPLC Purity (%) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

| BT-01 | 4-(morpholin)aniline | 78 | >99.0 | 14.2 | 125.4 |

| BT-02 | 3-fluoro-4-methoxyaniline | 82 | 98.5 | 8.7 | 45.2 |

| BT-03 | 4-(4-methylpiperazin-1-yl)aniline | 75 | >99.0 | 3.4 | 18.6 |

| BT-04 | 3-pyridyl (via Suzuki coupling) | 88 | 97.8 | 112.0 | 310.5 |

Note: Yields represent the isolated yield over the 3-step sequence. IC₅₀ values were determined via standard TR-FRET kinase assays.

Conclusion

The 5-Bromo-3-butyl-1H-1,2,4-triazole scaffold is a powerful engine for kinase inhibitor discovery. By employing a rigorous protection-directed cross-coupling strategy, researchers can rapidly access diverse chemical space while avoiding the pitfalls of unprotected triazole chemistry. The protocols detailed herein ensure high regioselectivity, catalyst longevity, and robust yields, providing a self-validating framework for lead optimization in targeted oncology drug development.

References

-

Title: 1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: Anticancer Proliferation Assays for 5-Bromo-3-butyl-1H-1,2,4-triazole Derivatives

Introduction & Chemical Context

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for clinically approved drugs like Letrozole (aromatase inhibitor) and Fluconazole (antifungal). The specific scaffold 5-Bromo-3-butyl-1H-1,2,4-triazole represents a strategic building block for anticancer library generation.

-

The 5-Bromo Position: Acts as a reactive "warhead" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, allowing researchers to attach diverse aromatic or heterocyclic moieties.

-

The 3-Butyl Chain: Introduces critical lipophilicity (increasing LogP), enhancing cell membrane permeability and potentially targeting hydrophobic pockets in enzymes such as Tubulin or EGFR .

This guide details the workflow for screening derivatives of this scaffold, prioritizing the differentiation between cytostatic (growth arrest) and cytotoxic (cell killing) effects.

Mechanism of Action (Hypothetical Target Landscape)

Triazole derivatives frequently target microtubule dynamics or specific kinases. The diagram below illustrates the potential antiproliferative pathways relevant to this scaffold.

Figure 1: Potential signaling interference pathways for triazole-based small molecules.

Pre-Assay Considerations: Solubility & Controls

The butyl chain renders these compounds hydrophobic. Proper solubilization is the single most critical step to avoid "false negatives" caused by compound precipitation in the cell culture media.

Solubility Protocol

-

Primary Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide) to create a 10 mM or 20 mM Stock Solution .

-

Note: If the 5-bromo precursor is waxy/oily, weigh by difference using a glass vial to ensure accuracy.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can cause crystallization.

-

Working Solution: Dilute the stock into culture medium immediately before use.

-

Critical Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) , and ideally should be <0.1% to prevent solvent toxicity.

-

Experimental Controls

| Control Type | Description | Purpose |

| Negative Control | Cells + Media + 0.1% DMSO | Basal growth baseline (100% viability). |

| Positive Control | Doxorubicin or Paclitaxel (1 µM) | Validates that the cells are responsive to death stimuli. |

| Blank | Media + Compound (No Cells) | Detects if the compound itself absorbs light (interference). |

| Scaffold Control | Unmodified 5-Bromo-3-butyl-triazole | Determines if the "handle" itself is toxic. |

Protocol A: Primary Screen (MTT Assay)

The MTT assay is the industry standard for high-throughput screening of metabolic activity. It relies on mitochondrial succinate dehydrogenase to convert yellow MTT tetrazolium into purple formazan.

Suitability: Best for rapid "Go/No-Go" screening of large libraries.

Step-by-Step Methodology

-

Cell Seeding (Day 0):

-

Harvest cells (e.g., MCF-7, HeLa, or A549) in the exponential growth phase.

-

Seed 3,000 to 5,000 cells/well in 100 µL of media into 96-well plates.

-

Why: Triazoles often induce cell cycle arrest; starting with too many cells will mask cytostatic effects due to contact inhibition.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Treatment (Day 1):

-

Prepare serial dilutions of the triazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM).

-

Aspirate old media (carefully) or add 2x concentrated compound solution to existing media.

-

Incubate for 48 to 72 hours .[1]

-

-

MTT Addition (Day 3/4):

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours . Look for intracellular purple precipitates.

-

-

Solubilization:

-

Remove media carefully (for adherent cells).[2]

-

Add 100 µL of DMSO to dissolve the formazan crystals.

-

Tip: The butyl chain on your compound may interact with plastic; ensure thorough mixing.

-

-

Readout:

-

Measure absorbance at 570 nm (reference filter 630 nm).

-

Protocol B: Secondary Validation (SRB Assay)

Why SRB? Triazole derivatives can sometimes alter mitochondrial function without killing the cell (metabolic interference). The Sulforhodamine B (SRB) assay stains cellular protein mass, providing a more direct measure of cell number that is independent of metabolic state. This is the gold standard for NCI-60 screening.

Step-by-Step Methodology

-

Seeding & Treatment: Same as MTT (Steps 1-2 above).

-

Fixation (Critical Step):

-

Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the culture supernatant (final concentration ~10%).

-

Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp is required for fixation).

-

-

Washing:

-

Wash plates 4 times with slow-running tap water.[1]

-

Air dry the plates completely.

-

-

Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 10-30 minutes.

-

-

Destaining:

-

Wash 4 times with 1% acetic acid to remove unbound dye.

-

Air dry.

-

-

Solubilization & Read:

-

Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

-

Shake for 10 minutes.

-

Read Absorbance at 510 nm .

-

Workflow Visualization

The following diagram outlines the decision matrix for screening the 5-Bromo-3-butyl-1H-1,2,4-triazole library.

Figure 2: Screening workflow from synthesis to lead identification.

Data Analysis & Troubleshooting

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

Common Pitfalls with Lipophilic Triazoles

| Issue | Cause | Solution |

| Precipitation | Butyl chain reduces water solubility. | Check wells under microscope before adding MTT. If crystals exist, lower concentration or use a solubilizing agent (cyclodextrin). |

| High Background | Compound absorbs at 570nm.[1][3] | Run a "Compound Only" blank plate. |

| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS; do not use them for data. |

| Divergent Results | MTT says "toxic", SRB says "safe". | The compound likely inhibits mitochondrial enzymes directly without killing the cell. Trust the SRB result. |

References

-

National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) - SRB Protocol. [Link]

-

Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.[4] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Butyl Group on 5-Bromo-3-butyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strategies and detailed protocols for the chemical modification of the butyl group on 5-Bromo-3-butyl-1H-1,2,4-triazole. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, and the ability to functionalize its alkyl chain opens up a wide array of possibilities for creating novel derivatives with tailored properties. This document offers in-depth insights into reaction mechanisms, practical experimental procedures, and methods for the characterization of the resulting products.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, appearing in a wide range of approved pharmaceuticals. The presence of a bromo-substituent at the 5-position and a butyl group at the 3-position of the 1H-1,2,4-triazole core provides two distinct handles for chemical modification. While derivatization at the bromine-bearing carbon and N-alkylation of the triazole ring are common strategies, the selective functionalization of the seemingly inert butyl chain presents a more nuanced challenge. This guide focuses on unlocking the synthetic potential of the C(sp³)-H bonds of the butyl group, offering pathways to introduce hydroxyl, amino, and further halo functionalities. Such modifications can significantly impact the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its biological activity and target engagement.

Strategic Considerations for Butyl Group Derivatization

The derivatization of the n-butyl chain on 5-Bromo-3-butyl-1H-1,2,4-triazole requires careful consideration of regioselectivity and chemoselectivity. The butyl group presents four distinct carbon atoms (C1' to C4'), each with C-H bonds that could potentially be functionalized. The reactivity of these positions is influenced by their distance from the electron-withdrawing triazole ring.

Two primary strategies for the functionalization of the butyl group will be explored in this guide:

-

Free-Radical Halogenation: A classic yet effective method for introducing a handle for further synthetic transformations. The regioselectivity can be influenced by the choice of halogenating agent and reaction conditions.

-

Modern C-H Functionalization/Oxidation Methods: These cutting-edge techniques, often employing photocatalysis or transition metal catalysis, offer the potential for high regioselectivity, including the challenging functionalization of the terminal methyl group.

It is crucial to consider potential side reactions, such as N-alkylation of the triazole ring, which can compete with the desired C-H functionalization. The protocols provided herein are designed to minimize such side reactions.

Figure 1: Overview of derivatization strategies for the butyl group.

Synthesis of Starting Material: 5-Bromo-3-butyl-1H-1,2,4-triazole

A reliable synthesis of the starting material is paramount. A plausible and efficient route involves the cyclization of an appropriate amidrazone, which can be prepared from valeronitrile.

Protocol 1: Synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole

This protocol is based on general methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[1][2]

Step 1: Synthesis of Valerimidate Hydrochloride

-

To a stirred solution of valeronitrile (1.0 eq) in anhydrous diethyl ether at 0 °C, add anhydrous ethanol (1.1 eq).

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stand at 0-5 °C for 24 hours.

-

Collect the precipitated valerimidate hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of Valeramidrazone Hydrochloride

-

To a suspension of valerimidate hydrochloride (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude valeramidrazone hydrochloride, which can be used in the next step without further purification.

Step 3: Synthesis of 3-Butyl-1H-1,2,4-triazole-5-thione

-

To a solution of valeramidrazone hydrochloride (1.0 eq) in pyridine, add carbon disulfide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture at reflux for 8 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford 3-butyl-1H-1,2,4-triazole-5-thione.

Step 4: Synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole

-

To a suspension of 3-butyl-1H-1,2,4-triazole-5-thione (1.0 eq) in an aqueous solution of hydrobromic acid (48%), add bromine (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully add an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Bromo-3-butyl-1H-1,2,4-triazole.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time |

| 1 | Valeronitrile, Ethanol, HCl(g) | Diethyl ether | 0 | 2-3 h (gas), 24 h (aging) |

| 2 | Valerimidate HCl, Hydrazine hydrate | Ethanol | 0 to RT | 12 h |

| 3 | Valeramidrazone HCl, CS₂ | Pyridine | Reflux | 8 h |

| 4 | 3-Butyl-1H-1,2,4-triazole-5-thione, Br₂, HBr | Water | 0 to RT | 4 h |

Table 1: Summary of reaction parameters for the synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole.

Derivatization of the Butyl Group

Protocol 2: Free-Radical Bromination of the Butyl Group

This protocol utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, which preferentially abstract hydrogen atoms from the butyl chain. The reaction is initiated by light or a radical initiator. The regioselectivity of this reaction is moderate, typically favoring the secondary carbons (C2' and C3') due to the higher stability of the corresponding secondary radicals.

Materials:

-

5-Bromo-3-butyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-3-butyl-1H-1,2,4-triazole (1.0 eq) in anhydrous CCl₄ under an inert atmosphere.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).

-

Irradiate the mixture with a UV lamp (e.g., 254 nm) or heat to reflux (if using a thermal initiator) for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of brominated products by column chromatography on silica gel to separate the different regioisomers.

| Parameter | Value |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or BPO (catalytic) |

| Solvent | Carbon tetrachloride (anhydrous) |

| Temperature | Reflux or room temperature with UV light |

| Reaction Time | 4-6 hours |

| Expected Products | Mixture of mono-brominated butyl-triazoles |

Table 2: Key parameters for the free-radical bromination of the butyl group.

Figure 2: Workflow for the free-radical bromination of the butyl group.

Protocol 3: Photocatalytic Hydroxylation of the Terminal Methyl Group

This advanced protocol leverages the power of photocatalysis to achieve the challenging selective hydroxylation of the terminal methyl group (C4') of the butyl chain. This transformation is highly valuable as it introduces a primary alcohol functionality, which is a versatile handle for further derivatization.

Materials:

-

5-Bromo-3-butyl-1H-1,2,4-triazole

-

A suitable photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)

-

A hydrogen atom transfer (HAT) catalyst (if required by the specific photocatalytic system)

-

An oxidant (e.g., an inorganic persulfate or an organic peroxide)

-

A suitable solvent (e.g., acetonitrile, acetone/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel suitable for photocatalysis (e.g., a quartz tube or a borosilicate vial), combine 5-Bromo-3-butyl-1H-1,2,4-triazole (1.0 eq), the photocatalyst (1-5 mol%), and the oxidant (e.g., K₂S₂O₈, 2.0 eq).

-

Add the appropriate solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the terminally hydroxylated product.

| Parameter | Value |

| Catalyst | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) |

| Oxidant | Potassium persulfate (K₂S₂O₈) |

| Solvent | Acetonitrile/Water |

| Light Source | Blue LEDs |

| Reaction Time | 12-24 hours |

| Expected Product | 5-Bromo-3-(4-hydroxybutyl)-1H-1,2,4-triazole |

Table 3: Key parameters for the photocatalytic hydroxylation of the terminal methyl group.